molecular formula C9H8ClNO2S B2446224 4-(2-Chloroethanesulfonyl)benzonitrile CAS No. 1154100-37-4

4-(2-Chloroethanesulfonyl)benzonitrile

Cat. No.: B2446224
CAS No.: 1154100-37-4
M. Wt: 229.68
InChI Key: ZDLOJWNTNFPUJU-UHFFFAOYSA-N
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Description

“4-(2-Chloroethanesulfonyl)benzonitrile” is a chemical compound with the CAS Number: 1154100-37-4 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C9H8ClNO2S . The molecular weight is 229.69 .

Scientific Research Applications

Synthesis and Intermediate Applications

4-(2-Chloroethanesulfonyl)benzonitrile serves as a crucial intermediate in the synthesis of various compounds. For instance, it plays a significant role in the creation of diarylpyrimidine HIV-1 reverse transcriptase inhibitors and their derivatives. A study demonstrated a method for preparing 2-(methylthio)pyrimidin-4(1H)-one, which then reacts with para-aminobenzonitrile to yield a product used in further syntheses (Ju Xiu-lia, 2015).

Applications in Battery Technology

In the field of battery technology, derivatives of benzonitrile, such as 4-(Trifluoromethyl)-benzonitrile, have been investigated as novel electrolyte additives. These compounds have shown to improve the cyclic stability of high voltage lithium ion batteries, thus enhancing their performance and longevity (Wenna Huang et al., 2014).

Electrochemical Studies and Corrosion Inhibition

Benzonitrile derivatives are also significant in electrochemical studies. For instance, chlorinated hydroxybenzonitriles have been identified as efficient proton donors in electrochemical mechanisms in non-aqueous solutions (R. Sokolová et al., 2012). Moreover, certain benzonitrile derivatives serve as corrosion inhibitors for metals, with studies showing their effectiveness in protecting mild steel in acidic environments (A. Chaouiki et al., 2018).

Applications in Polymer Synthesis

Furthermore, benzonitrile derivatives are used in the synthesis of novel polymeric materials. For instance, bis (4-carboxyphenoxy) benzonitrile has been utilized in creating new types of soluble aromatic polyesters with pendant cyano groups, exhibiting good thermal stabilities and solubility in common solvents (Yikai Yu et al., 2009).

Applications in Organic Synthesis

In organic synthesis, benzonitriles, including derivatives similar to this compound, are frequently used. They are involved in the formation of various organic compounds, such as in the cycloaddition reactions to form isoxazolinespirodihydrofuranones (S. Štverková et al., 1993) and in catalyzed cyanation reactions to form 2-(Alkylamino)benzonitriles (J. Dong et al., 2015).

Properties

IUPAC Name

4-(2-chloroethylsulfonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c10-5-6-14(12,13)9-3-1-8(7-11)2-4-9/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLOJWNTNFPUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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